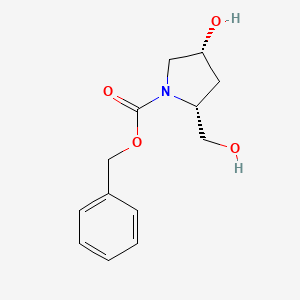
4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20F2N4O2S and its molecular weight is 382.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition and Quantum Chemical Studies
The compound exhibits significant potential in the field of corrosion inhibition. Studies conducted on similar piperidine derivatives reveal their capacity to inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate their adsorption behaviors on metal surfaces and their binding energies, which correlate well with experimental data. These derivatives demonstrate promising applications in protecting metal surfaces against corrosion, with specific focus on their interaction with iron surfaces (Kaya et al., 2016).
2. Synthesis and Structural Characterization
This compound and its derivatives have been the subject of extensive research focusing on their synthesis and structural characterization. The structural analysis and bioactivity of such compounds, especially concerning their potential as antagonists in targeting human HIV-1 infection, have been detailed. The ability to synthesize and characterize these compounds paves the way for their application in drug development and other therapeutic applications (Cheng De-ju, 2015).
3. Radiochemical Synthesis and Biological Evaluation
There's significant interest in the application of such compounds in radiopharmaceutical sciences. For instance, derivatives have been synthesized for potential use in vivo studies of acetylcholinesterase (AChE) as well as positron emission tomography (PET) imaging of cannabinoid receptors. These studies provide insights into the radiochemical yields, specific activities, and the potential of these compounds in medical imaging and diagnostic processes (Lee et al., 2000; Katoch-Rouse & Horti, 2003).
4. Chemoselective Fluorination
The compound has been utilized in chemoselective fluorination processes, demonstrating its versatility in organic synthesis. Research in this area explores the direct fluorination of related compounds and investigates reaction mechanisms, yielding valuable information for the development of novel synthetic methodologies (Wang et al., 2017).
5. Enzyme Inhibition and Pharmacokinetic Studies
The derivatives of this compound have shown promise in enzyme inhibition, notably as deoxycytidine kinase (dCK) inhibitors. The practical synthesis and the resulting biological evaluation of these derivatives highlight their potential as therapeutic agents. These studies also focus on understanding the pharmacokinetics of these compounds, which is crucial for drug development (Zhang et al., 2009).
Eigenschaften
IUPAC Name |
4-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O2S/c1-12-8-14(18)2-3-16(12)26(24,25)22-9-13-4-6-23(7-5-13)17-20-10-15(19)11-21-17/h2-3,8,10-11,13,22H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNJGTJZCVWRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2453258.png)

acetic acid](/img/structure/B2453261.png)
![{[(2,3-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2453263.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2453267.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2453271.png)


![(3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2453280.png)